molecular formula C19H13N5O7S2 B4050331 4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 2-nitrobenzenesulfonate

4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 2-nitrobenzenesulfonate

Cat. No.: B4050331
M. Wt: 487.5 g/mol
InChI Key: MYWAZGRKAALHOE-CJPOYQPDSA-N
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Description

4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 2-nitrobenzenesulfonate is a useful research compound. Its molecular formula is C19H13N5O7S2 and its molecular weight is 487.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 487.02564012 g/mol and the complexity rating of the compound is 1030. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Compounds within the family of thiadiazolo[3,2-a]pyrimidines have been synthesized and evaluated for their antimicrobial properties. For instance, Schiff bases derived from imino-4-methoxyphenol thiazole have shown moderate activity against both bacterial and fungal species, highlighting their potential as lead compounds for developing new antimicrobials (H. M. Vinusha, K. Shivaprasad, S. Chandan, M. Begum, 2015).

Anticancer Activity

Another significant area of research involves evaluating the anticancer potential of related compounds. Novel derivatives of pyrimidine clubbed with thiazolidinone have been synthesized and shown promising anticancer activity against HeLa cervical cancer cell lines, indicating their potential utility in developing novel anticancer therapies (M. Verma, P. Verma, 2022).

Aldose Reductase Inhibition

Compounds with thiazolidinone motifs have also been investigated for their aldose reductase inhibitory activity, a therapeutic target for managing diabetic complications. Some derivatives have demonstrated significant inhibitory potency, suggesting their potential as novel treatments for diabetic complications (Sher Ali, A. Saeed, N. Abbas, M. Shahid, M. Bolte, J. Iqbal, 2012).

Antifungal and Antibacterial Properties

Research into thiazolopyrimidinones has uncovered their potential antifungal and antibacterial properties, further emphasizing the importance of this class of compounds in developing new antimicrobial agents. The synthesis and evaluation of these compounds have shown effectiveness against important types of fungi, contributing to the ongoing search for new antimicrobial agents (N. N. Jafar, Ibtihial M Abdul Mahdi, M. Hadwan, A. AlameriAmeer, 2017).

Synthesis and Characterization

The synthesis and characterization of compounds within this family, including their derivatives, is crucial for understanding their chemical properties and potential applications. Studies have focused on developing efficient synthetic routes and characterizing these compounds using various spectroscopic techniques, laying the groundwork for their application in pharmaceutical research and development (Serge Djekou, A. Gellis, H. El-kashef, P. Vanelle, 2006).

Properties

IUPAC Name

[4-[(E)-(5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]-2-methoxyphenyl] 2-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5O7S2/c1-30-15-9-11(8-12-17(20)23-19(22-18(12)25)32-10-21-23)6-7-14(15)31-33(28,29)16-5-3-2-4-13(16)24(26)27/h2-10,20H,1H3/b12-8+,20-17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWAZGRKAALHOE-CJPOYQPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC=N3)OS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=N)N3C(=NC2=O)SC=N3)OS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 2-nitrobenzenesulfonate
Reactant of Route 2
Reactant of Route 2
4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 2-nitrobenzenesulfonate
Reactant of Route 3
Reactant of Route 3
4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 2-nitrobenzenesulfonate
Reactant of Route 4
Reactant of Route 4
4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 2-nitrobenzenesulfonate
Reactant of Route 5
Reactant of Route 5
4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 2-nitrobenzenesulfonate
Reactant of Route 6
Reactant of Route 6
4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 2-nitrobenzenesulfonate

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